molecular formula C23H26N4O5S3 B2496319 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide CAS No. 865176-21-2

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide

Cat. No.: B2496319
CAS No.: 865176-21-2
M. Wt: 534.66
InChI Key: KHPCVFLANPSDQS-BZZOAKBMSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide is a structurally complex molecule featuring a benzothiazole core fused with a sulfamoyl group at position 6 and an allyl substituent at position 2. The benzamide moiety is further modified with a 4-(azepan-1-ylsulfonyl) group, introducing a seven-membered azepane ring. The Z-configuration of the imine bond in the benzothiazol-2(3H)-ylidene system may influence its conformational stability and binding interactions .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S3/c1-2-13-27-20-12-11-19(34(24,29)30)16-21(20)33-23(27)25-22(28)17-7-9-18(10-8-17)35(31,32)26-14-5-3-4-6-15-26/h2,7-12,16H,1,3-6,13-15H2,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPCVFLANPSDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Position 6 Position 3 Azepane Sulfonyl
Target Compound -SO₂NH₂ -CH₂CH=CH₂ Yes
ZINC100821102 -OCH₂CH₃ -CH₂CH₃ Yes

Physicochemical Properties

While direct data on the target compound’s critical micelle concentration (CMC) are unavailable, methods such as spectrofluorometry and tensiometry (used for quaternary ammonium compounds like BAC-C12) could be adapted to assess its surfactant-like behavior.

Methodological Considerations for Similarity Analysis

Virtual screening studies emphasize structural similarity metrics (e.g., Tanimoto coefficients) to predict biological activity. The target compound’s benzothiazole core aligns with known bioactive scaffolds, but its unique substituents may reduce similarity scores compared to simpler analogues. For instance:

    Q & A

    Q. What are the key synthetic strategies for constructing the benzothiazole core in this compound?

    The benzothiazole core is typically synthesized via cyclization of 2-aminobenzenethiol derivatives. For example, reacting 2-aminobenzenethiol with carbonyl-containing reagents under acidic or oxidative conditions forms the thiazole ring. Subsequent allylation at the 3-position is achieved using allyl halides in the presence of a base (e.g., K₂CO₃) to introduce the allyl group . Sulfamoylation at the 6-position involves reacting with sulfamoyl chloride under anhydrous conditions .

    Q. How is the stereochemical (Z)-configuration confirmed in the final product?

    Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY or ROESY experiments, is critical for determining the (Z)-configuration. These techniques identify spatial proximity between protons on the allyl group and adjacent substituents. X-ray crystallography may also be employed for definitive confirmation .

    Q. What analytical techniques are essential for purity assessment?

    High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (MS) are standard. Quantitative ¹H/¹³C NMR can detect residual solvents or byproducts, while elemental analysis verifies stoichiometric ratios of C, H, N, and S .

    Advanced Research Questions

    Q. How can reaction conditions be optimized for introducing the azepane sulfonyl moiety?

    The azepane sulfonyl group is introduced via nucleophilic substitution between 4-(azepan-1-ylsulfonyl)benzoyl chloride and the benzothiazole intermediate. Key parameters include:

    • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
    • Catalyst : DMAP (4-dimethylaminopyridine) accelerates acylation.
    • Temperature : 60–80°C improves reaction kinetics without decomposition. Design of Experiments (DoE) methodologies can systematically optimize yield and selectivity .

    Q. How to address contradictions in reported biological activity data for structurally similar compounds?

    Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time) or compound purity. Mitigation strategies include:

    • Standardizing bioassays (e.g., using identical cell lines and IC₅₀ protocols).
    • Validating purity via orthogonal methods (HPLC, LC-MS).
    • Performing structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., sulfamoyl vs. methylsulfonyl substitutions) .

    Q. What computational methods predict the compound’s interaction with biological targets?

    Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes like carbonic anhydrase or kinases. Pharmacophore mapping identifies key interactions (e.g., hydrogen bonding with sulfonamide groups). Validation requires experimental assays (e.g., surface plasmon resonance) to correlate in silico predictions with empirical data .

    Methodological Considerations

    Q. How to design a stability study under physiological conditions?

    • pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.
    • Oxidative stress : Expose to H₂O₂ (0.1–1 mM) to simulate metabolic oxidation.
    • Light sensitivity : Conduct photostability tests under ICH Q1B guidelines. Data from such studies guide formulation strategies (e.g., lyophilization for hydrolytically unstable compounds) .

    Q. What strategies improve solubility for in vivo studies?

    • Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility.
    • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily.
    • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .

    Critical Challenges

    • Stereochemical instability : The (Z)-configuration may isomerize under basic conditions. Stabilization strategies include steric hindrance via bulky substituents .
    • Off-target effects : High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) minimizes unintended interactions .

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